molecular formula C21H22BrN3O2 B11130011 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(6-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11130011
M. Wt: 428.3 g/mol
InChI Key: JDKOJTQQBNOECK-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common method might include:

    Bromination: Starting with indole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

    Piperazine Derivatization: The piperazine ring can be introduced by reacting 4-(2-methoxyphenyl)piperazine with an appropriate electrophile.

    Coupling Reaction: The final step involves coupling the brominated indole with the piperazine derivative under suitable conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The bromo group on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone may have applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible applications in drug development, particularly for targeting neurological or psychiatric disorders.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indole derivatives can interact with various receptors or enzymes in the body, modulating their activity. The piperazine moiety might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromo group in 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H22BrN3O2/c1-27-20-5-3-2-4-18(20)23-10-12-24(13-11-23)21(26)15-25-9-8-16-6-7-17(22)14-19(16)25/h2-9,14H,10-13,15H2,1H3

InChI Key

JDKOJTQQBNOECK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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